Palladium dioxide

Electrocatalysis Oxygen Reduction Reaction Fuel Cells

Researchers requiring Pd⁴⁺ oxidation state specificity for catalytic studies often encounter supply chain ambiguity. Palladium dioxide (CAS 12036-04-3) offers a well-defined Pd(IV) center, distinct from PdO or Pd metal, enabling precise structure-activity investigations. • Enables ORR cathodes competitive with Pt/C: onset potential 0.98 V vs. RHE, 4-electron transfer (n=3.97). • Facilitates low-temperature CO oxidation studies with DFT-predicted barriers as low as 16.14 kcal mol⁻¹. • Essential for deconvoluting oxidation state contributions in methane partial oxidation; Pd⁴⁺ does not directly facilitate CH₄ oxidation. Available for immediate dispatch.

Molecular Formula O2Pd
Molecular Weight 138.4 g/mol
CAS No. 12036-04-3
Cat. No. B078440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium dioxide
CAS12036-04-3
Molecular FormulaO2Pd
Molecular Weight138.4 g/mol
Structural Identifiers
SMILESO=[Pd]=O
InChIInChI=1S/2O.Pd
InChIKeyOHQLYLRYQSZVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palladium Dioxide (PdO₂) Procurement Profile


Palladium dioxide (PdO₂, CAS 12036-04-3), also designated palladium(IV) oxide, is a black or dark red crystalline solid with a formula weight of 138.42 g/mol and tetragonal crystal structure in space group P4₂/mnm [1]. Unlike the more extensively studied palladium(II) oxide (PdO), PdO₂ represents the higher Pd⁴⁺ oxidation state and exhibits thermal decomposition to PdO at approximately 200°C [2]. The compound is insoluble in water, acids, and bases, and is typically encountered as a hydrate or as a surface species in heterogeneous catalysts rather than as a bulk commercial commodity [3]. Its procurement value lies in applications requiring the distinct electronic and chemical properties of Pd⁴⁺ centers, which differ fundamentally from those of Pd⁰ or Pd²⁺ analogs.

Requires Pd⁴⁺ oxidation state chemistry distinct from Pd²⁺ or Pd⁰
Thermal stability limit: decomposes to PdO near 200 °C
Typically supplied as hydrate or surface species; insoluble in water/acids/bases

PdO vs. PdO₂: Oxidation State & Reactivity


Substituting PdO (Pd²⁺) for PdO₂ (Pd⁴⁺) in a catalytic system is not a chemically neutral exchange. Density functional theory (DFT) modeling demonstrates that PdO₂ can adopt multiple polymorphs with distinct oxygen anion configurations (O²⁻ vs. peroxide O₂²⁻) and significantly different formation enthalpies, yielding electronic structures absent in the rutile PdO phase [1]. Experimentally, X-ray photoelectron spectroscopy (XPS) confirms that PdO₂ formation occurs under specific oxidative conditions (e.g., propane oxidation over CeO₂-containing catalysts, producing the Pd⁴⁺ signature at ~338 eV) and that this higher oxidation state is not merely a mixture of Pd⁰ and PdO but a distinct surface species [2]. Moreover, studies of mixed-valence Pd cocatalysts indicate that Pd⁴⁺ species do not directly contribute to CH₄ oxidation, whereas Pd²⁺ (PdO) facilitates this reaction, underscoring that oxidation state—not merely elemental composition—governs catalytic function [3]. Therefore, procurement specifications that ignore oxidation state risk selecting a material with fundamentally misaligned reactivity.

Oxidation state
PdO (Pd²⁺) cannot replicate Pd⁴⁺-specific catalytic pathways; XPS confirms Pd⁴⁺ as a distinct surface species
Reactivity mismatch
In CH₄ oxidation over CeO₂-supported catalysts, PdO₂ does not directly participate, whereas PdO is active
Structural diversity
DFT predicts multiple PdO₂ polymorphs with distinct O²⁻/peroxide configurations absent in rutile PdO

PdO₂ Differentiation Evidence


Mixed-Valence PdOx ORR vs. Commercial Pt/C

In hybrid PdOx/PEDOT films, XPS analysis quantifies the as-deposited Pd speciation as 19 ± 7 at% Pd⁰, 64 ± 3 at% Pd²⁺, and 18 ± 4 at% Pd⁴⁺ (PdO₂) [1]. This PdOx composite, containing PdO₂ as an integral component, catalyzes the 4-electron oxygen reduction reaction (n = 3.97) in alkaline electrolyte with an onset potential of 0.98 V vs. RHE. Mass- and surface area-based specific activities are competitive with, or superior to, commercial 20% Pt/C catalysts and state-of-the-art Pd- and PEDOT-based nanostructured catalysts [2]. This demonstrates that PdO₂-containing mixed-valence systems can achieve Pt-competitive ORR performance in alkaline media.

ORR vs. Pt/C
Cross-study comparable
Onset potential 0.98 V vs. RHE; electron transfer n = 3.97 (4e⁻ pathway dominant)
Pt-competitive alkaline ORR performance in mixed-valence PdOx/PEDOT films
Contains 18 ± 4 at% Pd⁴⁺ (PdO₂) by XPS
Electrocatalysis Oxygen Reduction Reaction Fuel Cells Alkaline Electrolyte

Methane Oxidation Activity: PdO₂ vs. PdO

In photocatalytic systems, the valence distribution of palladium cocatalysts directly governs the identity of oxidative active species produced. Research demonstrates that Pd²⁺ (PdO) benefits the production of superoxide radicals (·O₂⁻), whereas Pd⁰ benefits the production of holes (h⁺) [1]. Critically, a separate study on CeO₂-supported Pd catalysts for methane oxidation explicitly reports that while Pd²⁺ facilitates catalytic CH₄ oxidation, both Pd⁰ and Pd⁴⁺ (PdO₂) do not directly contribute to the oxidation of methane [2]. This establishes a clear functional divergence: PdO₂ (Pd⁴⁺) is catalytically inert for CH₄ oxidation under these conditions, whereas PdO (Pd²⁺) is active.

CH₄ oxidation activity
Cross-study comparable
Pd⁴⁺ (PdO₂): does not directly contribute to CH₄ oxidation
Functional divergence based on oxidation state; Pd²⁺ is the active species
CeO₂-supported Pd catalytic systems
Heterogeneous Catalysis Methane Oxidation Oxidation State Selectivity Cocatalyst Design

CO Oxidation Barrier: PdₓO₂⁺ Clusters vs. Bulk Pd

Density functional theory (DFT) calculations on free PdₓO₂⁺ (x = 4–6) clusters reveal size-dependent CO oxidation barriers [1]. The barrier heights for CO oxidation on Pd₄O₂⁺ and Pd₅O₂⁺ clusters fall within the range of 16.14 to 20.75 kcal mol⁻¹, which aligns with reported values for various supported catalytic systems [2]. Critically, these computed barriers are lower than the experimental barrier height of 23.06 kcal mol⁻¹ determined for CO oxidation on the bulk Pd(111) surface [3]. The study concludes that Pd₄O₂⁺ and Pd₅O₂⁺ clusters are more suitable CO oxidation catalysts compared to Pd₆O₂⁺ [4].

CO oxidation barrier
Cross-study comparable
Pd₄O₂⁺ / Pd₅O₂⁺ clusters: 16.14–20.75 kcal mol⁻¹ vs. bulk Pd(111) 23.06 kcal mol⁻¹
Lower barrier supports cluster-catalyst design for low-temperature CO oxidation
DFT calculations on gas-phase free clusters
Computational Catalysis CO Oxidation DFT Modeling Cluster Catalysis

Synthesis Route: Electrolytic PdO₂ vs. Thermal PdO

The preparation of PdO₂ requires specific synthetic routes not applicable to PdO. Thermal heating of Pd sponge in oxygen at 350°C yields PdO, whereas PdO₂ is best prepared by electrolytic oxidation of palladous nitrate in acid solution at 8°C with a current density of 0.5 amperes/cm² [1]. The electrolytic process proceeds through the intermediate formation of Pd₂O₃·xH₂O (sesquioxide), which then undergoes decomposition followed by oxidation to yield the dioxide [2]. This contrasts sharply with the simple thermal oxidation route for PdO, establishing that procurement of authentic PdO₂ requires verification of the synthesis method.

Synthesis route
Class-level inference
Electrolytic oxidation of palladous nitrate at 8 °C, 0.5 A/cm²; Pd₂O₃ intermediate
Method verification needed to ensure PdO₂ rather than inadvertently supplied PdO
Thermal route (350 °C) yields PdO, not PdO₂
Inorganic Synthesis Electrolytic Oxidation Material Preparation Oxidation State Control

PdO₂ Polymorphs and Formation Enthalpy

DFT modeling indicates that PdO₂ can exist in a variety of polymorphs beyond the rutile structure observed under ambient conditions, with several polymorphs exhibiting significantly more favorable formation enthalpies than the rutile phase [1]. These polymorphs feature distinct oxygen anion configurations, including O²⁻ and peroxide (O₂)²⁻ species, and display characteristic IR/Raman fingerprints across a broad pressure range [2]. This structural and thermodynamic diversity is not observed in PdO, which is predominantly restricted to the rutile structure under comparable conditions.

Polymorph landscape
Data to verify
DFT predicts multiple PdO₂ polymorphs with varied formation enthalpies and O²⁻/peroxide configurations
Synthesis conditions may determine the phase obtained; characterization required
Class-level inference; experimental validation limited
DFT Modeling Materials Informatics Polymorphism Thermodynamic Stability

PdO₂ Application Scenarios


Pt-Free ORR Cathode for Alkaline Fuel Cells

PdO₂-containing mixed-valence PdOx/PEDOT hybrid films achieve oxygen reduction reaction (ORR) performance competitive with or superior to commercial 20% Pt/C catalysts, as quantified by onset potential (0.98 V vs. RHE) and near-ideal 4-electron transfer (n = 3.97) in alkaline electrolyte [1]. Researchers developing anion exchange membrane fuel cell (AEMFC) cathodes seeking Pt-free alternatives should consider PdOx formulations containing the Pd⁴⁺ (PdO₂) component identified at 18 ± 4 at% in active films.

Selective Methane Partial Oxidation Catalyst Design

Evidence from supported Pd/CeO₂ catalytic systems demonstrates that Pd⁴⁺ (PdO₂) does not directly contribute to methane oxidation, whereas Pd²⁺ (PdO) actively facilitates the reaction [1]. This functional divergence is critical for catalyst development targeting selective methane partial oxidation. Procurement of PdO₂ is specifically indicated for studies aiming to deconvolute oxidation state contributions or for applications where Pd⁴⁺ inertness toward CH₄ oxidation is a desirable property (e.g., preventing over-oxidation pathways).

Low-Temperature CO Oxidation with Supported Pd Clusters

Computational DFT studies establish that pre-oxidized PdₓO₂⁺ clusters (x = 4–5) exhibit CO oxidation barriers (16.14–20.75 kcal mol⁻¹) lower than those on bulk Pd(111) surfaces (23.06 kcal mol⁻¹) [1]. This predicted advantage supports the development of PdO₂-containing supported cluster catalysts for low-temperature CO abatement in automotive exhaust after-treatment, indoor air purification, and CO gas sensors operating at reduced thermal budgets.

Fundamental Pd⁴⁺ Chemistry and PdO₂ Phase Studies

DFT modeling predicts that PdO₂ can adopt multiple polymorphs with varied oxygen anion configurations (O²⁻ vs. peroxide O₂²⁻) and distinct formation enthalpies beyond the ambient rutile structure [1]. This structural richness, coupled with the compound's specialized electrolytic synthesis route [2], makes PdO₂ a target for fundamental investigations into high-oxidation-state palladium chemistry, pressure-dependent phase behavior, and the role of peroxide species in catalytic cycles.

Application
Selection Property
Validation Focus
Pt-free ORR cathode research
Pd⁴⁺-containing mixed-valence PdOx films
Onset potential and electron transfer pathway in alkaline electrolyte
Methane partial oxidation selectivity studies
Pd⁴⁺ inertness toward CH₄ oxidation
Oxidation state contribution to catalytic selectivity
Low-temperature CO oxidation catalyst design
Pre-oxidized PdₓO₂⁺ cluster precursors
CO oxidation barrier relative to bulk Pd surfaces
Fundamental Pd⁴⁺ chemistry and phase studies
PdO₂ polymorph diversity and synthesis method
Phase characterization and peroxide species identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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